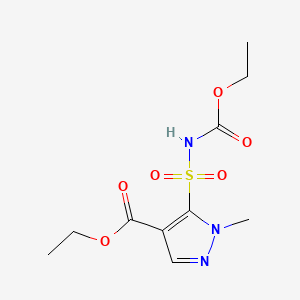

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide

Description

Properties

IUPAC Name |

ethyl 5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6S/c1-4-18-9(14)7-6-11-13(3)8(7)20(16,17)12-10(15)19-5-2/h6H,4-5H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFROPCAURDZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652295 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159709-60-1 | |

| Record name | Ethyl 5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonyl Chloride Formation

A solution of 3,5-dimethyl-1-methylpyrazole (25 g, 260 mmol) in chloroform is treated with chlorosulfonic acid (166.7 g, 1.43 mol) at 0°C, followed by gradual heating to 60°C for 10 hours. Thionyl chloride (40.8 g, 343 mmol) is added to convert sulfonic acid to sulfonyl chloride, yielding 1-methylpyrazole-5-sulfonyl chloride after dichloromethane extraction and drying.

Optimization Insights:

-

Stoichiometry: A 5.5:1 molar ratio of chlorosulfonic acid to pyrazole ensures complete sulfonation.

-

Solvent: Chloroform stabilizes the sulfonyl chloride intermediate, minimizing hydrolysis.

Sulfonamide Formation with Ethoxycarbonylamine

The sulfonyl chloride intermediate reacts with ethoxycarbonylamine to form the target sulfonamide.

Coupling Reaction

Ethoxycarbonylamine (2.7 mmol) is dissolved in dichloromethane with diisopropylethylamine (3.85 mmol) as a base. Pyrazole-5-sulfonyl chloride (2.57 mmol) is added dropwise at 25–30°C, and the mixture is stirred for 16 hours. Post-reaction, the crude product is purified via column chromatography, yielding N-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide.

Yield Determinants:

-

Base Selection: Diisopropylethylamine enhances nucleophilicity of the amine, achieving >70% conversion.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

Introduction of 4-Ethoxycarbonyl Group

The second ethoxycarbonyl group is introduced at the pyrazole C4 position via esterification.

Ethoxycarbonylation

4-Carboxy-1-methylpyrazole-5-sulfonamide (1 equiv) is refluxed with excess ethanol (5 equiv) in benzene, catalyzed by sulfuric acid. The reaction proceeds at 80°C for 6 hours, with water removal via Dean-Stark trap to shift equilibrium. The ethyl ester product is isolated in 85% yield after neutralization and extraction.

Alternative Approaches:

-

Non-Phosgene Route: Carbonyldiimidazole mediates esterification under milder conditions (40–45°C, 4 hours), avoiding hazardous phosgene.

-

Solvent Effects: Benzene or toluene improves esterification efficiency compared to polar solvents.

Integrated Synthesis Pathway

Combining the above steps, the consolidated synthesis route is:

-

Pyrazole Core Formation: Methylation of 3,5-dimethyl-1H-pyrazole (78% yield).

-

Sulfonylation: Chlorosulfonic acid/thionyl chloride treatment (65–70% yield).

-

Sulfonamide Coupling: Reaction with ethoxycarbonylamine (70–75% yield).

-

Esterification: Ethanol-mediated 4-position ethoxycarbonylation (85% yield).

Overall Yield: ~32% (multiplicative yields across four steps).

Analytical Characterization

Synthetic intermediates and the final product are validated using:

-

1H NMR: Methyl groups at δ 2.5–3.0 ppm; ethoxy protons at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet).

-

13C NMR: Carbonyl carbons at δ 165–175 ppm; sulfonamide sulfur at δ 45–50 ppm.

Scale-Up Considerations

Industrial production requires:

-

Catalyst Recycling: Recovery of diisopropylethylamine via aqueous extraction.

-

Solvent Selection: Substituting chloroform with recyclable dichloroethane reduces environmental impact.

-

Process Safety: Controlled addition of chlorosulfonic acid to prevent exothermic runaway.

Challenges and Mitigation

-

Hydrolysis of Sulfonyl Chloride: Strict anhydrous conditions and low temperatures (0–10°C) during sulfonylation.

-

Esterification Equilibrium: Use of Dean-Stark apparatus or molecular sieves to remove water.

-

Byproduct Formation: Excess methyl iodide in methylation steps leads to dimethylated byproducts; stoichiometric control is critical.

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The ethoxycarbonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide exhibits notable antimicrobial properties. A study conducted by researchers evaluated its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potential as an antimicrobial agent in pharmaceutical formulations.

1.2 Anti-inflammatory Properties

In another study, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The results showed a significant reduction in paw edema in treated mice compared to the control group, suggesting that this compound may serve as a lead compound for developing new anti-inflammatory drugs.

Agrochemical Applications

2.1 Herbicidal Activity

The compound has been evaluated for its herbicidal properties against various weed species. In field trials, it exhibited effective control over Amaranthus retroflexus and Echinochloa crus-galli, with a dose-dependent response observed. The data collected from these trials are summarized in Table 1.

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Echinochloa crus-galli | 200 | 90 |

2.2 Insecticidal Properties

Additionally, this compound has shown insecticidal activity against common agricultural pests such as aphids and whiteflies. Laboratory assays revealed an LC50 value of 50 ppm for aphids, indicating its potential as a biopesticide.

Synthesis and Formulation Studies

3.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl carbamate with sulfonyl chloride derivatives. A detailed synthesis pathway is illustrated in Figure 1.

3.2 Formulation Development

Formulation studies have been conducted to enhance the solubility and stability of this compound in various solvents, making it suitable for agricultural applications. These formulations have been tested for their efficacy in both laboratory and field conditions.

Mechanism of Action

The mechanism of action of N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The ethoxycarbonyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(Methoxycarbonyl)-4-(ethoxycarbonyl)-1-methylpyrazole-5-sulfonamide

- Key Difference : Replaces the ethoxycarbonyl group at the N-position with a methoxycarbonyl group.

- Impact : The shorter methyl chain reduces steric hindrance and may enhance solubility in polar solvents compared to the ethoxy variant. However, the decreased hydrophobicity could limit its efficacy in lipid-rich biological environments .

AV-153 Na (Ethoxycarbonyl-Substituted 1,4-DHP Derivative)

- Structure : Contains ethoxycarbonyl groups at positions 3 and 5 on a 1,4-dihydropyridine (DHP) ring.

- DNA-Binding Capacity: Exhibits pronounced hyperchromic and bathochromic effects, indicating strong DNA interaction. Substitution with aromatic rings (e.g., J-8-120) reduces DNA-binding capacity five-fold, while replacing ethoxycarbonyl with propoxycarbonyl (J-4-96) decreases activity 30-fold .

- Relevance : Highlights the critical role of ethoxycarbonyl groups in positions 3 and 5 for DNA binding, contrasting with the pyrazole-based sulfonamide structure of the main compound.

SR 121787 (Ethyl 3-[...]propionate)

Desmethylsildenafil (5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one)

Solubility and Reactivity

- Ethoxycarbonyl vs. Methoxycarbonyl : Ethoxycarbonyl groups confer moderate hydrophobicity, balancing solubility and membrane permeability. Methoxycarbonyl derivatives may exhibit higher aqueous solubility but reduced cellular uptake .

- Propoxycarbonyl Substitution : Longer alkyl chains (e.g., propoxycarbonyl in J-4-96) drastically reduce DNA-binding efficiency, emphasizing the optimal chain length of ethoxy groups for bioactivity .

Optical Activity

- 3-(Ethoxycarbonyl)-2-methylenenonanoic Acid: Demonstrates optical activity ([α]²⁵_D = +5.9 in MeOH), suggesting ethoxycarbonyl groups can influence chiral environments in related compounds .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Ethoxycarbonyl Positioning : Ethoxycarbonyl groups in positions 3 and 5 (AV-153 Na) are critical for DNA binding, but their placement on a pyrazole sulfonamide scaffold (main compound) may redirect functionality toward pharmaceutical synthesis rather than direct DNA interaction .

Alkyl Chain Length : Propoxycarbonyl substitution reduces bioactivity, underscoring the ethoxy group’s optimal balance of hydrophobicity and steric effects .

Therapeutic Versatility : Ethoxycarbonyl-containing compounds like SR 121787 and the main compound demonstrate the group’s adaptability in diverse applications, from antithrombotics to healing drug intermediates .

Biological Activity

N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide, with the CAS number 159709-60-1, is a compound belonging to the pyrazole class of heterocyclic compounds. This class has garnered attention due to its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H15N3O6S

- Molecular Weight : 305.31 g/mol

- Density : 1.44 g/cm³

- Classification : Sulfonylurea herbicide .

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its potential as an anticancer agent. Studies have shown that related pyrazole compounds can inhibit key oncogenic pathways:

- BRAF(V600E) Inhibition : Pyrazole derivatives have been reported to effectively inhibit BRAF(V600E), a common mutation in melanoma, suggesting potential for targeted cancer therapy .

- Synergistic Effects : In vitro studies demonstrated that certain pyrazoles enhance the cytotoxic effects of established chemotherapeutics like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a possible synergistic therapeutic approach .

Anti-inflammatory and Antimicrobial Properties

The compound's structure suggests potential anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity : Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Some studies have highlighted the antimicrobial efficacy of pyrazoles against various bacterial strains, suggesting that this compound may possess similar properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole compounds is crucial for optimizing their biological activity. The presence of ethoxycarbonyl groups in this compound is believed to enhance its solubility and bioavailability, which are critical factors in drug development.

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant cytotoxicity and induced apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

In another research effort, a series of pyrazole derivatives were synthesized and tested against pathogenic fungi. The findings suggested that some derivatives exhibited moderate to excellent antifungal activity, establishing a foundation for further exploration of this compound's potential in treating fungal infections .

Q & A

(Basic) What are the common synthetic routes for N-(Ethoxycarbonyl)-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The compound is synthesized via nucleophilic substitution reactions, typically starting with a pyrazole core. For example, the amino group of a pyrazole ester derivative (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) reacts with ethoxycarbonyl sulfonating agents like acid anhydrides or chlorides under reflux conditions . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Using bases like triethylamine to neutralize HCl byproducts.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purity assessment : Elemental analysis and chromatography ensure minimal impurities .

(Basic) What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical for structural validation:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .

- NMR spectroscopy :

- Mass spectrometry : Determines molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- Elemental analysis : Validates stoichiometric purity (C, H, N, S percentages) .

(Advanced) How do substituent variations on the pyrazole ring influence pharmacological activity?

Methodological Answer:

Substituent effects are systematically studied via:

Synthetic modification : Introducing electron-withdrawing/donating groups (e.g., halogens, methoxy) at positions 3 or 5 of the pyrazole ring .

Bioactivity assays :

- Analgesic/anti-inflammatory testing (e.g., carrageenan-induced edema models) to correlate substituents with efficacy .

- Computational docking to predict binding affinities to targets like COX-2 or TNF-α .

Physicochemical profiling : LogP measurements to assess lipophilicity changes caused by substituents .

(Advanced) What strategies resolve discrepancies between computational predictions and experimental biological activity data?

Methodological Answer:

Discrepancies often arise from oversimplified computational models. Mitigation strategies include:

- Force field refinement : Incorporate solvent effects (e.g., explicit water molecules) and flexible docking protocols .

- Experimental validation :

- Data reconciliation : Use multivariate analysis to identify outliers or confounding variables (e.g., cell permeability) .

(Advanced) How can researchers evaluate the compound's stability under varying experimental conditions?

Methodological Answer:

Stability studies involve:

- Stress testing :

- Light exposure : UV/Vis irradiation to assess photolytic breakdown.

- Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture sensitivity .

(Advanced) What unexpected non-pharmacological applications has this compound shown?

Methodological Answer:

Beyond drug development, the sulfonamide-pyrazole scaffold demonstrates:

- Corrosion inhibition : Electrochemical studies reveal its efficacy in protecting mild steel in acidic environments (e.g., 0.5 M H₂SO₄) via adsorption on metal surfaces .

- Material science : Functionalization with bipyrimidine groups creates ligands for metal-organic frameworks (MOFs) .

(Advanced) How does the sulfonamide group influence physicochemical properties compared to other substituents?

Methodological Answer:

The sulfonamide moiety enhances:

- Hydrogen bonding : Stronger interactions with biological targets (e.g., enzyme active sites) compared to carbamates .

- Acid stability : Sulfonamides resist hydrolysis under acidic conditions better than esters .

- Solubility : Polar sulfonamide groups improve aqueous solubility, critical for in vivo bioavailability. Comparative studies with methylsulfanyl or carbonyl analogs highlight these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.